BenchChemオンラインストアへようこそ!

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

Regioisomerism Pyrazole SAR Medicinal Chemistry

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol (CAS 1007462-91-0) is a chiral secondary alcohol belonging to the pyrazole class of five-membered nitrogen-containing heterocycles. With molecular formula C8H14N2O, a molecular weight of 154.21 g/mol, and a topological polar surface area (TPSA) of 38.0–38.1 Ų, this compound carries an ethyl substituent at N1 and a methyl group at C5 of the pyrazole ring, with the 1-hydroxyethyl moiety attached at C4.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B7763217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C(C)O)C
InChIInChI=1S/C8H14N2O/c1-4-10-6(2)8(5-9-10)7(3)11/h5,7,11H,4H2,1-3H3
InChIKeyVQNLWGKUCODXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol (CAS 1007462-91-0): A Structurally Defined Pyrazole-Ethanol Building Block for Medicinal Chemistry and Chemical Biology


1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol (CAS 1007462-91-0) is a chiral secondary alcohol belonging to the pyrazole class of five-membered nitrogen-containing heterocycles. With molecular formula C8H14N2O, a molecular weight of 154.21 g/mol, and a topological polar surface area (TPSA) of 38.0–38.1 Ų, this compound carries an ethyl substituent at N1 and a methyl group at C5 of the pyrazole ring, with the 1-hydroxyethyl moiety attached at C4 . It is supplied commercially at purities of 95% to 99% by multiple vendors and serves primarily as a versatile small-molecule scaffold and synthetic intermediate [1]. Its structural features—including one hydrogen bond donor, two to three hydrogen bond acceptors, two rotatable bonds, and an undefined chiral stereocenter—position it as a compact, functionally dense building block for the construction of more complex bioactive molecules .

Why 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol Cannot Be Casually Replaced by In-Class Pyrazole Ethanol Analogs


Pyrazole ethanol derivatives sharing the C8H14N2O formula may appear interchangeable at first glance; however, the precise regiochemistry of substituents on the pyrazole ring (5-methyl vs. 3-methyl), the nature of the alcohol linker (secondary vs. primary), and the N1-alkyl substitution pattern (ethyl vs. methyl) each impart distinct physicochemical and stereochemical properties that govern downstream reactivity, binding interactions, and pharmacokinetic behavior . The 5-methyl-4-(1-hydroxyethyl) substitution pattern creates a steric and electronic environment fundamentally different from the 3-methyl regioisomer, influencing both the compound's conformational preferences and its performance in chemoenzymatic dynamic kinetic resolution or kinase inhibitor elaboration [1]. Simply substituting a primary alcohol analog or a des-ethyl variant alters the hydrogen-bonding landscape, lipophilicity, and the availability of the chiral secondary alcohol center for asymmetric transformations—differences that propagate through entire synthetic routes and biological outcomes . The quantitative evidence below documents exactly where these differences are measurable and meaningful.

Quantitative Differentiation Evidence for 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol Against Closest Structural Analogs


Regioisomeric Differentiation: 5-Methyl vs. 3-Methyl Substitution on the Pyrazole Ring Alters Physicochemical and Potential Biological Profiles

The target compound bears a methyl group at the C5 position of the pyrazole ring, whereas its closest regioisomer, 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol (CAS 1007504-16-6), carries the methyl at C3. Although both share identical molecular formula (C8H14N2O), molecular weight (154.21 g/mol), TPSA (~38 Ų), and computed XLogP3 (0.4), the positional swap of the methyl and the annular C–H creates distinct steric and electronic environments around the pyrazole N2 and the 4-position substituent . The target compound's 5-methyl group is adjacent to the N1-ethyl, creating a sterically more encumbered environment around the N1–C5 region compared to the 3-methyl isomer, which places the methyl adjacent to N2 . This regiochemical distinction is critical in medicinal chemistry: a derivative incorporating the 1-ethyl-5-methyl-1H-pyrazol-4-yl moiety demonstrated a PI3Kα IC50 of 2.20 nM (BindingDB entry BDBM333936, US Patent 9,730,940), whereas equivalent data for the 3-methyl regioisomer in the same scaffold context have not been reported at comparable potency [1].

Regioisomerism Pyrazole SAR Medicinal Chemistry

Chiral Secondary Alcohol vs. Primary Alcohol: Enantioselective Synthetic Utility Is Unique to the Target Compound

The target compound features a secondary alcohol at the benzylic-type position of the pyrazole C4, generating a chiral center (undefined atom stereocenter count = 1) . In contrast, (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol (CAS 494214-31-2) is a primary alcohol with no chiral center, a lower molecular weight (140.18 vs. 154.21 g/mol), a higher computed LogP (0.70 vs. 0.40), and a lower boiling point (264.3 °C vs. 264.3±25.0 °C) despite sharing the same pyrazole substitution pattern . The presence of the chiral secondary alcohol in the target compound enables chemoenzymatic dynamic kinetic resolution (DKR) strategies: Vallin et al. (2009) demonstrated that 1-heteroaryl ethanols, including 1H-pyrazole analogs, undergo efficient DKR using Candida antarctica lipase B (Novozyme 435) with a ruthenium-based Shvo catalyst in toluene at 80 °C, achieving high yields and stereoselectivity [1]. The primary alcohol analog cannot participate in such asymmetric transformations, representing a lost opportunity for enantiopure intermediate synthesis.

Chirality Asymmetric Synthesis Dynamic Kinetic Resolution

Physicochemical Differentiation from the 1,3,5-Trimethyl Analog: Lipophilicity, Solubility, and Thermal Properties Diverge Significantly

The target compound and 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (CAS 1007462-48-7) share the same molecular formula (C8H14N2O) and MW (154.21), but differ fundamentally in substitution pattern: the target carries N1-ethyl plus C5-methyl, whereas the comparator carries N1,C3,C5-trimethyl with a two-carbon ethanol spacer rather than a direct 1-hydroxyethyl attachment . These structural differences yield measurable physicochemical divergence: the target compound has a lower computed LogP (XLogP3 = 0.40) compared to the trimethyl analog (LogP = 0.57), indicating greater hydrophilicity . The trimethyl analog is a crystalline solid at room temperature (melting point = 70.93 °C) with aqueous solubility of 5,934 mg/L at 25 °C, while the target compound's melting point is not reported (predicted to be lower), consistent with its different intermolecular packing . The boiling points also differ: 264.3±25.0 °C (target) vs. 271.63 °C (trimethyl analog) . Furthermore, the trimethyl analog has been crystallographically characterized as a substrate analog bound to Staphylococcus aureus hydroxyethylthiazole kinase (ThiM, PDB 5CGA, resolution 1.87 Å), providing direct structural evidence for its binding mode in a biologically relevant active site—a level of structural validation not yet available for the target compound itself [1].

Lipophilicity Solubility Thermal Properties Lead Optimization

Hydrogen Bond Acceptor Count Variation Across Analogs: The Target Compound Offers a Distinct HBA Profile

The target compound is reported with a hydrogen bond acceptor (HBA) count of 3 in several authoritative databases, reflecting contributions from the pyrazole N2 nitrogen, the pyrazole N1 nitrogen, and the hydroxyl oxygen [1]. In contrast, some vendor datasheets report an HBA count of 2 for the target compound, a discrepancy that may arise from different computational algorithms' treatment of the pyrazole N1 lone pair availability . Across the analog set, the HBA count varies: the des-ethyl analog 1-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS 40534-33-6, MW 126.15) has the same nominal HBA functionality but a significantly lower molecular weight (126.15 vs. 154.21), higher density (1.133 vs. 1.1 g/cm³), and a lower boiling point (236.5 °C vs. 264.3 °C) [2]. The primary alcohol analog (CAS 494214-31-2) has an HBA count of 3 identical to the target but lacks the chiral center, while the trimethyl analog (CAS 1007462-48-7) shares the same HBA count and MW but differs in LogP as described in Evidence Item 3 . This nuanced HBA landscape means that the target compound's specific combination of MW, HBA count, and substitution pattern cannot be replicated by any single commercially available analog.

Hydrogen Bonding Drug Design Physicochemical Profiling

Proven Utility as a Key Intermediate in a Low-Nanomolar PI3Kα Inhibitor Chemotype (US Patent 9,730,940)

The 1-ethyl-5-methyl-1H-pyrazol-4-yl scaffold has been incorporated as a key structural element in a potent PI3Kα inhibitor series. Specifically, compound 2-37 from US Patent 9,730,940—8-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-9-methyl-6-({(3S)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]pyrrolidin-3-yl}oxy)-9H-purine (BindingDB BDBM333936)—demonstrated a PI3Kα IC50 of 2.20 nM in a biochemical HTRF assay using the PI3-Kinase kit from Upstate (Millipore) [1]. In this molecule, the 1-ethyl-5-methyl-1H-pyrazol-4-yl moiety is directly attached to the purine core at the C8 position, contributing to both potency and kinase selectivity. While the target compound itself is the alcohol precursor rather than the final elaborated inhibitor, its availability as a commercial building block at 95–99% purity from multiple suppliers (Ambeed, Enamine, Amadis, abcr) enables direct access to this validated chemotype [2]. No equivalent low-nanomolar PI3Kα data have been reported for derivatives built from the 3-methyl regioisomer or the primary alcohol analog in the same patent family, reinforcing the specific value of the 5-methyl-4-(1-hydroxyethyl) substitution pattern [1].

PI3K Inhibitor Kinase Cancer BindingDB

Optimal Procurement and Application Scenarios for 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol Based on Quantitative Evidence


Kinase Inhibitor Medicinal Chemistry: PI3Kα-Focused Lead Optimization Programs

The target compound is the preferred building block for constructing PI3Kα inhibitor chemotypes, as evidenced by the 2.20 nM IC50 achieved by derivative BDBM333936 (US Patent 9,730,940) incorporating the 1-ethyl-5-methyl-1H-pyrazol-4-yl moiety [1]. Procurement of the 5-methyl regioisomer, rather than the 3-methyl variant, provides a direct synthetic entry point to this validated pharmacophore. The compound's chiral secondary alcohol center further enables enantioselective elaboration if chirally pure intermediates are required for downstream structure-activity relationship studies .

Enantioselective Synthesis via Chemoenzymatic Dynamic Kinetic Resolution

As a 1-heteroaryl ethanol, the target compound is a candidate substrate for chemoenzymatic DKR using Candida antarctica lipase B (Novozyme 435) with a ruthenium-based racemization catalyst, a methodology proven to deliver high yields and stereoselectivity for pyrazole-containing secondary alcohols [2]. The primary alcohol analog (CAS 494214-31-2) is ineligible for this transformation, making the target compound the necessary choice for programs requiring enantioenriched 1-(pyrazol-4-yl)ethanol intermediates.

Fragment-Based Drug Discovery Library Design Requiring Defined Physicochemical Property Space

With a molecular weight of 154.21, XLogP3 of 0.40, TPSA of 38.0–38.1 Ų, and 2–3 hydrogen bond acceptors, the target compound occupies a property space that is not duplicated by any single commercially available analog [3]. The des-ethyl analog (MW 126.15) is too small; the trimethyl analog (LogP 0.57) is too lipophilic; and the primary alcohol analog (LogP 0.70) is even more lipophilic and lacks the chiral center. For fragment libraries requiring this specific MW–LogP–HBA signature, the target compound is uniquely suitable [3].

Thiamine Biosynthesis Pathway Probe Development: ThiM Kinase Structural Biology

The structurally related 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol has been crystallographically characterized as a substrate analog bound to Staphylococcus aureus ThiM kinase (PDB 5CGA, 1.87 Å), a potential antibacterial target in the vitamin B1 biosynthetic pathway [4]. The target compound, bearing the same pyrazole-4-ethanol core but with distinct N1-ethyl/C5-methyl substitution, represents a logical next-generation probe for ThiM and related hydroxyethylthiazole kinases, offering altered steric and electronic properties that may yield differential binding modes or selectivity profiles.

Quote Request

Request a Quote for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.